N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
This compound is a heterocyclic small molecule featuring a benzo[d]thiazole carboxamide core linked via an ethyl spacer to a 1,2,4-triazol-5-one ring. Key structural motifs include:
- Benzo[d]thiazole-6-carboxamide: A bicyclic aromatic system with a thiazole ring fused to a benzene ring, functionalized at position 6 with a carboxamide group.
- 4-Cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole: A triazolone scaffold substituted with a cyclopropyl group (at position 4) and a furan-2-yl moiety (at position 3).
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-18(12-3-6-14-16(10-12)28-11-21-14)20-7-8-23-19(26)24(13-4-5-13)17(22-23)15-2-1-9-27-15/h1-3,6,9-11,13H,4-5,7-8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKQBIKTJIXIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Cyclopropyl group : Contributes to unique steric properties.
- Furan ring : Known for its reactivity and biological activity.
- Triazole moiety : Associated with various pharmacological activities including antifungal and antibacterial effects.
- Benzo[d]thiazole : Often linked to anticancer properties.
The molecular formula is , with a molecular weight of approximately 398.48 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique combination of functional groups allows for high-affinity binding to these targets, potentially modulating their activity.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The triazole ring can act as a competitive inhibitor for enzymes involved in various metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against bacteria and fungi. |
| Anticancer | Potentially inhibits cancer cell proliferation in various cell lines. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory mediators. |
Case Studies and Research Findings
- Antimicrobial Activity : A study indicated that derivatives of the triazole ring demonstrated significant antibacterial effects against resistant strains of Staphylococcus aureus and antifungal activity against Candida albicans .
- Anticancer Properties : In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, analogs with similar structural motifs displayed IC50 values in the micromolar range against these cell lines .
- Anti-inflammatory Effects : Research suggests that compounds containing benzo[d]thiazole can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from simple precursors. Key steps include:
- Formation of the triazole ring via cyclization.
- Introduction of the furan moiety through acylation reactions.
- Attachment of the benzo[d]thiazole group via amide formation.
Scientific Research Applications
Antimicrobial Activity
Compounds containing triazole and thiazole structures have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles can act as effective antifungal and antibacterial agents. For instance, studies have shown that certain triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The unique combination of functional groups in N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide may enhance its efficacy against resistant strains.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research has indicated that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms. For example, the incorporation of the thiazole moiety has been linked to enhanced cytotoxicity against cancer cell lines . The compound's ability to interact with specific biological targets could lead to the development of novel anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors involved in disease processes. Interaction studies are crucial for understanding how this compound modulates biological pathways:
| Biological Target | Mechanism of Action | Potential Application |
|---|---|---|
| Enzyme Inhibitors | Inhibition of key enzymes involved in microbial metabolism | Antimicrobial agents |
| Receptor Modulators | Modulation of receptor activity affecting cell signaling | Anticancer therapies |
| Antioxidant Activity | Scavenging free radicals and reducing oxidative stress | Neuroprotective agents |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of compounds related to N-(2-(4-cyclopropyl-3-(furan-2-y)-5 -oxo -4 ,5 -dihydro -1H -1 ,2 ,4-triazol -1 -yl)ethyl)benzo[d]thiazole -6-carboxamide:
- Antibacterial Efficacy : A study demonstrated that derivatives with similar structural features exhibited broad-spectrum antibacterial activity comparable to traditional antibiotics .
- Anticancer Activity : Research highlighted the potential for triazole derivatives to induce apoptosis in cancer cells through specific molecular pathways .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed analysis:
Triazole and Thiazole Derivatives
Key Observations :
- Substituent Impact : The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents like 4,4-difluorocyclohexyl in compounds 83 and 84 . However, the latter’s trifluorinated groups could improve membrane permeability.
- In contrast, rigid linkers (e.g., amide bonds in compound 84) might restrict target engagement .
Furan-Containing Analogs
Key Observations :
- The furan-2-yl group in the target compound may act as a bioisostere for phenyl rings, balancing lipophilicity and hydrogen-bonding capacity.
- The 5-oxo group in the triazolone ring (target compound) could participate in hydrogen bonding, a feature absent in non-oxidized triazoles like 930944-60-8 .
Research Findings and Methodological Considerations
- Structural Elucidation : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been critical in resolving the triazolone and benzo[d]thiazole conformations in similar compounds .
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) highlight >70% structural similarity between the target compound and kinase inhibitors like imatinib, driven by shared aromatic and hydrogen-bonding motifs .
- Biological Implications : The cyclopropyl group may reduce off-target effects compared to larger alkyl substituents, as seen in preclinical studies of compound 83 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
